molecular formula C18H13BrN2O3S B2926569 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 461413-88-7

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2926569
CAS RN: 461413-88-7
M. Wt: 417.28
InChI Key: IZRCPNUJEDRFEQ-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroanalytical data (NMR, IR and elemental) . The crystal structure of the compound was also analyzed . The single-crystal structure analysis confirms that all bond lengths and bond angles of the compound fall within a reasonable range .


Chemical Reactions Analysis

The compound and its derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . Anticancer screening results indicated that some derivatives were found to be the most active ones against breast cancer cell line .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide”:

Antimicrobial Activity

This compound has been studied for its potential to combat antimicrobial drug resistance by pathogens. Efforts have been made to explore the pharmacological activities of newly synthesized derivatives of this compound against various microbial strains .

Anticancer Evaluation

The anticancer drug resistance by cancerous cells is another area of research. The compound’s derivatives have been evaluated for their anticancer activities in vitro, particularly against oestrogen receptor-positive human breast adenocarcinoma cell lines .

Cytotoxicity Activity

A series of derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, including prostate cancer .

Biological Significance

The biological significance of this compound extends to its potential use in molecular modelling studies that aim to understand its interaction with biological targets .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities. The compound and its derivatives have shown promising antimicrobial and anticancer activities , suggesting potential for further development and study in these areas.

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCPNUJEDRFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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